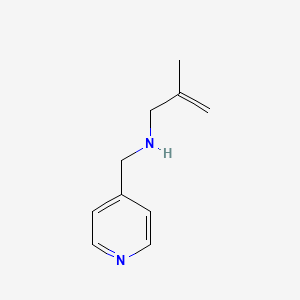
(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is characterized by the presence of a pyridine ring and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyridine with (2-Methylprop-2-en-1-yl)amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of (2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(2-Methylprop-2-en-1-yl)piperidin-4-amine: Similar structure but with a piperidine ring instead of pyridine.
(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine: Another derivative with slight structural modifications.
Uniqueness
(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine is unique due to its specific combination of a pyridine ring and an amine group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
(2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine is an organic compound characterized by a unique structural arrangement that includes a 2-methylprop-2-en-1-yl group linked to a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structures. For instance, certain derivatives of pyridine and alkene functionalities have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or ferroptosis, processes that are critical in cancer therapy.
Case Study : A study on thiazole derivatives indicated that similar electrophilic compounds could selectively induce ferroptosis in cancer cells by targeting glutathione peroxidase 4 (GPX4), an enzyme crucial for cellular redox balance . Given the structural similarities, this compound may exhibit comparable mechanisms.
Antimicrobial Activity
The compound's potential antimicrobial properties have not been extensively documented; however, related pyridine derivatives have demonstrated activity against various pathogens. For example, thiazole-bearing compounds have shown effectiveness against Candida albicans and Aspergillus niger, indicating that modifications in the structure can lead to enhanced antimicrobial efficacy .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the importance of electrophilic compounds in modulating neuroinflammation and oxidative stress. Compounds with similar functionalities to this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Electrophilicity : The presence of electrophilic centers can enhance reactivity towards biological targets.
- Hydrophobicity : Modifications that increase lipophilicity may improve membrane permeability and bioavailability.
- Functional Groups : Substituents on the pyridine ring can significantly affect binding affinity and selectivity towards specific biological targets.
Research Findings Summary Table
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H14N2/c1-9(2)7-12-8-10-3-5-11-6-4-10/h3-6,12H,1,7-8H2,2H3 |
InChI Key |
XPDQCJVZLVVHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















